Comprehensive Technical Guide on Methyl 8-Iodoquinoline-6-Carboxylate: Structural Properties and Role in Plasma Kallikrein Inhibitor Development
Comprehensive Technical Guide on Methyl 8-Iodoquinoline-6-Carboxylate: Structural Properties and Role in Plasma Kallikrein Inhibitor Development
Executive Summary
Methyl 8-iodoquinoline-6-carboxylate is a highly specialized, polyfunctional quinoline derivative that serves as a critical synthetic intermediate in modern medicinal chemistry[1]. Its unique substitution pattern—featuring a rigid heteroaromatic core, a reactive halogen at the 8-position, and an easily reducible ester at the 6-position—makes it an ideal scaffold for the development of small-molecule therapeutics. Specifically, this compound is foundational in the synthesis of plasma kallikrein (PKal) inhibitors, which are actively developed by pharmaceutical companies to treat bradykinin-mediated disorders such as Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME)[2].
Chemical Identity, Structural Properties, and Reactivity
The utility of methyl 8-iodoquinoline-6-carboxylate stems directly from its structural topology. The quinoline core provides a planar, lipophilic surface capable of engaging in
Table 1: Physicochemical and Identification Properties
| Property | Value |
| Chemical Name | Methyl 8-iodoquinoline-6-carboxylate |
| CAS Registry Number | 1860892-74-5 |
| Molecular Formula | C11H8INO2[1] |
| Molecular Weight | 313.09 g/mol [1] |
| SMILES String | O=C(OC)c1cc(I)c2ncccc2c1 |
| Physical Appearance | Yellow to off-white solid[3] |
| Storage Conditions | -20°C, inert atmosphere, protect from light |
Reactivity Profile:
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8-Iodo Handle: The carbon-iodine bond at the 8-position is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows for completely chemoselective cross-coupling reactions (such as cyanation or Suzuki-Miyaura coupling) without affecting other functional groups[4].
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6-Carboxylate Group: The methyl ester acts as an electron-withdrawing group that stabilizes the ring system but can be chemoselectively reduced to a primary alcohol using mild hydride donors, providing a site for further functionalization[4].
Mechanistic Role in Drug Development: Targeting the Kinin-Kallikrein System
In drug development, methyl 8-iodoquinoline-6-carboxylate is a precursor to potent inhibitors of the Kinin-Kallikrein System (KKS)[3]. The KKS is a complex proteolytic cascade that, when overactivated, leads to the excessive production of bradykinin, a potent vasodilator[2].
In pathological states like DME, elevated plasma kallikrein (PKal) activity mediates retinal vascular hyperpermeability independently of the VEGF pathway[2]. By utilizing the quinoline scaffold derived from methyl 8-iodoquinoline-6-carboxylate, researchers can synthesize inhibitors that competitively bind to the active site of PKal, halting the cleavage of High Molecular Weight Kininogen (HMWK) and preventing edema[2].
Fig 1. The Kinin-Kallikrein System pathway and the intervention point for PKal inhibitors.
Synthetic Workflows and Experimental Protocols
The transformation of methyl 8-iodoquinoline-6-carboxylate into an active pharmaceutical ingredient (API) intermediate requires a highly orchestrated, three-step synthetic workflow. The following protocols are derived from validated pharmaceutical patent methodologies[3],[4].
Fig 2. Synthetic workflow from methyl 8-iodoquinoline-6-carboxylate to the key API precursor.
Protocol 1: Regioselective Chlorination
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Objective: Introduce a chlorine atom at the C-3 position to enhance the metabolic stability of the final drug[3].
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Causality: Acetic acid (AcOH) acts as both a solvent and an acid catalyst, activating N-chlorosuccinimide (NCS) to form a more potent electrophile. The quinoline nitrogen deactivates the heteroaromatic ring, but the C-3 position remains the most nucleophilic site, ensuring strict regiocontrol.
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Procedure:
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Dissolve methyl 8-iodoquinoline-6-carboxylate (30 g, 96 mmol, 1.0 eq) in glacial AcOH (1.0 L)[3].
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Add NCS (38 g, 293 mmol, 3.0 eq) in a single portion[3].
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Stir the reaction mixture at 100°C overnight under a nitrogen atmosphere[3].
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Concentrate the mixture in vacuo to remove AcOH[3].
-
Purify the residue via silica gel column chromatography (Petroleum Ether / Dichloromethane = 1/1, v/v)[3].
-
-
Validation Checkpoint: LC-MS should confirm a mass shift of +34 Da.
H-NMR will show the definitive disappearance of the C-3 proton.
Protocol 2: Chemoselective Ester Reduction
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Objective: Reduce the 6-carboxylate to a primary alcohol without dehalogenating the molecule[4].
-
Causality: Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) is a sterically hindered, mild reducing agent. Unlike LiAlH4, it chemoselectively reduces esters to alcohols without triggering reductive dehalogenation of the sensitive 8-iodo or 3-chloro groups.
-
Procedure:
-
Dissolve methyl 3-chloro-8-iodoquinoline-6-carboxylate (12 g, 34.5 mmol, 1.0 eq) in dry THF (200 mL)[4].
-
Carefully add LiAlH(OtBu)3 (22 g, 70.15 mmol, ~2.0 eq) portion-wise[4].
-
Warm the mixture to 50°C and stir for 5 hours under nitrogen[4].
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Quench the reaction carefully with water, extract with Ethyl Acetate (EtOAc), and concentrate the organic layer[4].
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Purify via silica gel chromatography (PE/DCM = 1/1, v/v) to yield (3-chloro-8-iodo-quinolin-6-yl)-methanol as a white solid (Yield: ~69%)[4].
-
-
Validation Checkpoint: TLC analysis should show a highly polar spot compared to the starting material. IR spectroscopy will reveal a broad -OH stretch at ~3300 cm
and the absence of the C=O stretch at ~1720 cm .
Protocol 3: Chemoselective Cyanation
-
Objective: Convert the 8-iodo group to a nitrile, providing a handle for further heteroaryl coupling[4].
-
Causality: The bond dissociation energy of C-I is significantly lower than that of C-Cl. Palladium(0) exclusively undergoes oxidative addition at the 8-iodo position, allowing for perfect chemoselectivity during the cross-coupling reaction.
-
Procedure:
-
Dissolve (3-chloro-8-iodo-quinolin-6-yl)-methanol (7.6 g, 23.8 mmol, 1.0 eq) in anhydrous DMF (100 mL)[4].
-
Add Zinc cyanide (Zn(CN)2) (2.79 g, 23.8 mmol, 1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2.75 g, 2.38 mmol, 0.1 eq)[4].
-
Degas the mixture and stir at 50°C overnight under nitrogen[4].
-
Dilute with EtOAc and water, separate the organic layer, and concentrate[4].
-
Purify via silica gel chromatography (PE/DCM = 1/2, v/v) to yield 3-chloro-6-hydroxymethyl-quinoline-8-carbonitrile (Yield: ~96%)[4].
-
-
Validation Checkpoint: LC-MS will confirm the exchange of iodine (127 Da) for a cyano group (26 Da), resulting in a net mass decrease of 101 Da.
Analytical and Quality Control Considerations
Maintaining the integrity of methyl 8-iodoquinoline-6-carboxylate and its derivatives requires strict quality control. The presence of the iodo group makes the compound susceptible to photolytic degradation. It must be stored in amber vials under an argon or nitrogen atmosphere at -20°C. Batch purity should be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector set to 254 nm, ensuring a purity of
References
- Title: US Patent 10,266,515 B2 - Therapeutic inhibitory compounds Source: Google Patents URL
- Title: US Patent 10,259,803 B2 - 5-membered heteroarylcarboxamide derivatives as plasma kallikrein inhibitors Source: Google Patents URL
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Title: Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
